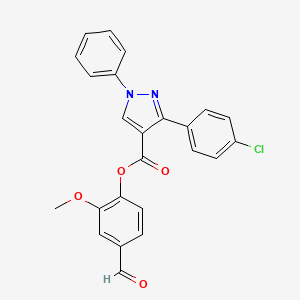

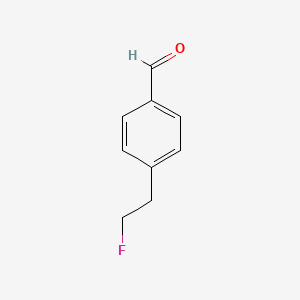

![molecular formula C11H10N2OS2 B2462588 3,6,7-trimethyl-5H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5-one CAS No. 52881-21-7](/img/structure/B2462588.png)

3,6,7-trimethyl-5H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazolo[3,2-a]pyrimidines are a class of organic compounds that have been studied for their wide range of biological activities . They are structural analogs of biogenic purine bases and can be considered as potential purine antagonists .

Synthesis Analysis

Thiazolo[3,2-a]pyrimidines can be synthesized via multicomponent reactions . For instance, 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles can react with bromomalono-nitrile to give 3,7-diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile .

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidines can be confirmed by various techniques such as 1D- and 2D-NMR, high resolution ESI-MS/MS and single crystal X-ray diffraction analysis .

Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidines can undergo various chemical reactions. For example, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, can transform into pyrido[2,3-d]pyrimidin-5-one derivatives .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- A study described a facile synthesis of isoxazolo[5′,4′:4,5]thiazolo[3,2-a]thieno pyrimidines, a new ring system, which involved the reaction of chloroacetic acid and other compounds leading to the formation of 2-acetyl-3,6,7-trimethyl-5H-thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one (A. Abdel-fattah et al., 1998).

Biological and Pharmacological Activities

- Some derivatives of thiazolo[3,2-a]thieno[3,2-d]pyrimidin-5-one were synthesized and evaluated for gastric antisecretory activity in rats, discussing their structure-activity relationships (M. Sugiyama et al., 1989).

- Research on thiazole/benzothiazole fused pyranopyrimidine derivatives, which involved compounds like 3,6,7-trimethyl-5H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5-one, showed selective cytotoxicity to cancer cells compared to normal cells. Specific compounds demonstrated potent antiproliferative activity against various cancer cell lines (P. Nagaraju et al., 2020).

Synthesis Techniques

- An efficient method for the synthesis of thieno[3′,2′:2,3]pyrido[4,5-d]-thiazolo[3,2-a]pyrimidin-5-ones was described, using intermediates that involved compounds similar to 3,6,7-trimethyl-5H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5-one (Daolin Wang et al., 2017).

Antimicrobial and Antitubercular Activities

- Novel 5H-thiazolo[3,2-a]pyrimidin-5-ones, including related derivatives, were synthesized and showed significant antibacterial and antitubercular activities in in vitro screenings (D. Cai et al., 2016).

Mécanisme D'action

While the specific mechanism of action for “3,6,7-trimethyl-5H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5-one” is not available, thiazolo[3,2-a]pyrimidines have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiparkinsonian, antiviral, anticancer, antitubercular, and other activities .

Orientations Futures

Propriétés

IUPAC Name |

4,5,12-trimethyl-6,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS2/c1-5-4-15-11-12-9-8(10(14)13(5)11)6(2)7(3)16-9/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMOHJXABATMLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC3=C(C(=C(S3)C)C)C(=O)N12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6,7-trimethyl-5H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

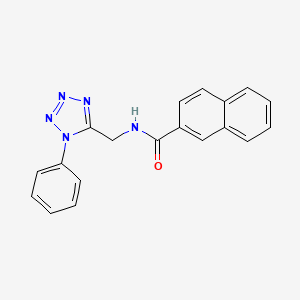

![2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(prop-2-yn-1-yl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B2462510.png)

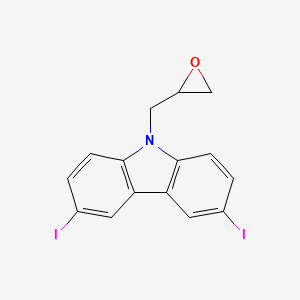

![4-[(2,5-Difluorophenyl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2462511.png)

![1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2462512.png)

![N-ethyl-6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B2462513.png)

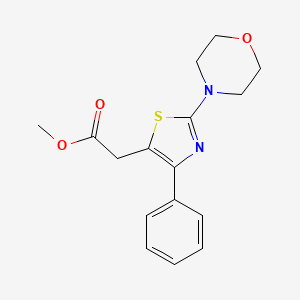

![Methyl [(2-chlorophenyl)sulfonyl]acetate](/img/structure/B2462524.png)